4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride
Overview
Description
4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H14ClFN2O3 . It has a molecular weight of 276.69 . This compound is typically stored at room temperature in an inert atmosphere . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It is typically stored at room temperature in an inert atmosphere .Scientific Research Applications
- Piperidine derivatives, including fluorinated ones, play a crucial role in cancer treatment. Researchers have investigated the use of radiolabeled fluoro-analogs of commercial ALK inhibitors (such as crizotinib, alectinib, and ceritinib) for brain metastases treatment due to their enhanced CNS pharmacokinetic properties .
- Fluorinated piperidines have been studied as potential biocides against infectious agents. While specific studies on 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride are limited, its structural motif suggests antiparasitic activity .
- Piperidine-based analgesics have potential in treating neuropathic pain. While 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride hasn’t been specifically evaluated, its structure suggests analgesic properties .
- Piperidine derivatives, including fluorinated ones, have antioxidant properties. While not directly studied, this compound’s piperidine ring could contribute to antioxidant activity .
Cancer Therapy
Infectious and Parasitic Diseases
Neuropathic Pain Management
Antioxidant Research
Broad-Spectrum Biological Effects
Safety and Hazards
properties
IUPAC Name |
4-(2-fluoro-6-nitrophenoxy)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3.ClH/c12-9-2-1-3-10(14(15)16)11(9)17-8-4-6-13-7-5-8;/h1-3,8,13H,4-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCCXMVFDPSGSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride | |
CAS RN |
1286264-56-9 | |
Record name | Piperidine, 4-(2-fluoro-6-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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